tert-Butyl 3-aminopropanoate hydrochloride, with the chemical formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol, is a derivative of 3-aminopropanoic acid. It is characterized by a tert-butyl group attached to the nitrogen of the amine, enhancing its solubility and reactivity. This compound is often utilized in various chemical syntheses and biological applications due to its favorable properties, such as high solubility in water and moderate lipophilicity, which make it suitable for biological studies and pharmaceutical formulations .
There is no current information available on the specific mechanism of action of tert-butyl 3-aminopropanoate hydrochloride in biological systems.
These reactions are essential for its use in synthetic organic chemistry and medicinal chemistry .
The biological activity of tert-butyl 3-aminopropanoate hydrochloride has been noted in several studies. Its structural features suggest potential roles as:
The synthesis of tert-butyl 3-aminopropanoate hydrochloride typically involves:
This method is straightforward and allows for high yields of the desired product, making it suitable for both laboratory and industrial applications .
tert-Butyl 3-aminopropanoate hydrochloride has several applications:
Interaction studies involving tert-butyl 3-aminopropanoate hydrochloride have shown that:
Further research is needed to fully elucidate its interactions at a molecular level, particularly concerning its pharmacokinetics and pharmacodynamics .
Several compounds exhibit structural similarities to tert-butyl 3-aminopropanoate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 3-aminopropanoate hydrochloride | 4244-84-2 | 0.83 |
tert-Butyl 4-aminobutanoate hydrochloride | 58640-01-0 | 0.79 |
Methyl 3-aminopropanoate hydrochloride | 3196-73-4 | 0.77 |
Uniqueness: What sets tert-butyl 3-aminopropanoate hydrochloride apart is its specific tert-butyl group that enhances lipophilicity compared to ethyl or methyl derivatives. This property may contribute to better membrane permeability and bioavailability, making it particularly valuable in pharmaceutical applications .
The industrial synthesis of tert-butyl 3-aminopropanoate hydrochloride primarily relies on the esterification of 3-aminopropanoic acid with isobutylene under acidic conditions [3]. This process represents a cornerstone methodology in large-scale production, leveraging the unique reactivity characteristics of isobutylene to form tertiary butyl esters [4]. The reaction mechanism involves the protonation of isobutylene followed by nucleophilic attack by the carboxyl group of the amino acid substrate [4].
Industrial implementations typically operate under controlled temperature ranges between 100-200°F with catalyst acidities maintained between 0.5 and 2.4 milliequivalents of hydrogen ions per gram of catalyst [4]. The process demonstrates significant advantages in terms of reaction selectivity and reduced polymerization of the isobutylene starting material when compared to conventional esterification approaches [4]. Research has established that the specificity of esterification can be enhanced by carefully controlling the acidity of sulfonated resin catalysts within the optimal range [4].
The formation of tertiary butyl esters through isobutylene esterification follows distinct kinetic patterns compared to primary or secondary alcohol esterification reactions [26]. Temperature control plays a critical role in maintaining reaction efficiency, with optimal conditions typically requiring temperatures between 150-200°F for acetic acid esterification with isobutylene [4]. Under these conditions, catalyst acidity levels between 0.5 and 1.0 milliequivalents per gram prove most effective for maintaining low polymer formation while achieving substantial ester yields [4].
The comparative analysis of catalytic systems reveals significant differences in performance between traditional sulfuric acid catalysts and modern silica-supported acid catalysts [14] [16]. Sulfuric acid catalysis operates through a dual mechanism, simultaneously accelerating the reaction rate and acting as a dehydrating agent to drive equilibrium toward ester formation [11]. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, proton transfer, and subsequent elimination of water [10].
Silica-supported sulfonic acid catalysts demonstrate superior performance characteristics under mild reaction conditions with stoichiometric alcohol amounts [16]. These heterogeneous catalysts achieve conversions above 90% within two hours, with materials containing propyl sulfonic acid moieties delivering 93% yields of the desired ester products [16]. The organic tethers in these supported catalysts help prevent deactivation of active sites in the presence of water, addressing a significant limitation of traditional homogeneous acid catalysts [16].
Catalyst Type | Conversion Rate (%) | Reaction Time (hours) | Selectivity (%) | Reusability Cycles |
---|---|---|---|---|
Sulfuric Acid | 57 | 24 | 55 | Not applicable |
Silica-Supported Propyl Sulfonic Acid | 95 | 2 | 93 | 5+ |
Phosphotungstic Acid | 94 | 2 | 90 | 3-4 |
Amberlyst-15 | 52 | 2 | 31 | 2-3 |
The heteropolyacids, particularly phosphotungstic acid, exhibit higher catalytic activities than conventional acids due to their superior acid strength characteristics [14]. Activation energies for esterification reactions catalyzed by phosphotungstic acid (124.7 kilojoules per mole) compare favorably with silicotungstic acid (138.4 kilojoules per mole), indicating more efficient reaction pathways [14]. The catalytic activity follows the established order: phosphotungstic acid > silicotungstic acid > Amberlyst-15 > para-toluene sulfonic acid > sulfuric acid [14].
Solvent selection critically influences both reaction kinetics and equilibrium positions in tert-butyl ester formation [17] [22]. Recent developments in sustainable esterification methodology have identified dimethyl carbonate as an optimal solvent system when combined with Mukaiyama's reagent, offering significant improvements over traditional dichloromethane and dimethylformamide systems [17]. Acetonitrile has emerged as a particularly effective solvent for Steglich-type esterifications, providing comparable rates and yields to traditional solvent systems while eliminating the need for column chromatographic purification [18].
The kinetic behavior of tert-butyl ester formation exhibits distinct characteristics related to the steric hindrance of the tertiary alcohol moiety [20] [23]. Hydrolysis studies of tert-butyl esters demonstrate that these compounds follow an alkyl-oxygen fission mechanism with rate-limiting unimolecular elimination steps [20]. The neutral hydrolysis pathway predominates in the physiological range, with rate constants of 1.0 × 10⁻⁶ per second at room temperature [20].
Solvent System | Reaction Rate Constant | Activation Energy (kJ/mol) | Equilibrium Constant |
---|---|---|---|
Dimethyl Carbonate | 0.0845 L/(mol·min) | 42.3 | 4.2 |
Acetonitrile | 0.0623 L/(mol·min) | 45.7 | 3.8 |
Dichloromethane | 0.0534 L/(mol·min) | 48.1 | 3.1 |
Toluene | 0.0412 L/(mol·min) | 51.2 | 2.9 |
Temperature effects on esterification kinetics demonstrate Arrhenius behavior with activation energies varying significantly based on the acid-alcohol combination [30]. For acetic acid esterification with various alcohols, activation energies range from 15.2 kilojoules per mole for ethanol to 50.0 kilojoules per mole for n-butanol [30]. The temperature dependence of equilibrium constants follows van't Hoff relationships, enabling predictive modeling across operational temperature ranges [30].
Cosolvent effects play crucial roles in optimizing reaction outcomes [22]. The addition of gamma-valerolactone demonstrates minimal impact on reaction kinetics while water significantly decreases reaction rates due to its effect on proton activity and acid dissociation equilibria [22]. Mixed-solvent systems require careful consideration of proton activities and solvation effects to achieve optimal catalytic performance [22].
Effective purification of tert-butyl 3-aminopropanoate hydrochloride requires specialized protocols that account for the unique properties of tertiary butyl esters [21] [27]. The standard purification sequence involves neutralization of residual acids using sodium carbonate, followed by liquid-liquid extraction in separating funnels [21]. The organic layer contains the desired ester product while the aqueous layer removes soluble salts and unreacted alcohols [21].
Distillation represents the primary purification method for ester products, capitalizing on the typically lower boiling points of esters compared to their corresponding alcohols and carboxylic acids [21]. The distillation process requires careful temperature control to prevent decomposition of the amino acid ester hydrochloride salt [21]. Multiple distillation cycles may be necessary to achieve pharmaceutical-grade purity levels [21].
Advanced purification strategies incorporate molecular sieve technology to remove trace water content, which can adversely affect both yield and product stability [16]. The use of 4 Angstrom molecular sieves during the reaction phase prevents water-induced catalyst deactivation and maintains reaction efficiency [16]. Post-reaction treatment with activated molecular sieves further reduces water content to acceptable levels for downstream applications [16].
Purification Method | Yield Recovery (%) | Purity Achieved (%) | Processing Time (hours) |
---|---|---|---|
Sodium Carbonate Wash + Distillation | 78-85 | 95-97 | 6-8 |
Molecular Sieve + Distillation | 82-88 | 97-99 | 4-6 |
Recrystallization from Ethanol | 71-76 | 98-99.5 | 12-16 |
Continuous Extraction | 85-92 | 94-96 | 3-4 |
Yield maximization strategies focus on driving equilibrium reactions toward completion through water removal and excess reagent utilization [33]. Microreactor technology with integrated water separation capabilities has demonstrated yield improvements of up to 10.3 percentage points compared to conventional batch methods [33]. The microreactor approach achieves 62.6% yields at reduced reaction times of 85 minutes, representing significant process intensification [33].
Catalyst regeneration protocols extend the economic viability of supported acid catalysts [13]. Magnetic-responsive solid acid catalysts maintain high catalytic activity after five reuse cycles, with conversion rates remaining above 79% for palmitic acid esterification [13]. The regeneration process involves washing with methanol followed by thermal treatment at 110°C under nitrogen atmosphere [13].
The crystallographic analysis of tert-butyl 3-aminopropanoate hydrochloride reveals fundamental insights into its solid-state structure and intermolecular interactions [1]. The compound crystallizes as a white to off-white crystalline solid with a melting point of 169°C [2] [3]. Based on structural analogies with related amino acid ester hydrochlorides, the compound is predicted to adopt a monoclinic crystal system with space group P21/c, which is characteristic of organic ammonium salts [4].
The molecular structure consists of a linear three-carbon backbone with the amino group protonated to form an ammonium cation (NH₃⁺) and the chloride anion providing charge neutrality [2] [5]. The tert-butyl ester group introduces significant steric bulk that influences the solid-state packing behavior. The quaternary carbon of the tert-butyl group creates a sterically congested environment that affects both intermolecular interactions and crystal packing efficiency [6] [7].
Solid-State Packing Analysis
The solid-state packing of tert-butyl 3-aminopropanoate hydrochloride is dominated by electrostatic interactions between the ammonium cation and chloride anion. The primary intermolecular interactions include:
N-H···Cl⁻ hydrogen bonds: The three protons of the ammonium group form strong hydrogen bonds with chloride anions, creating a three-dimensional hydrogen-bonded network [4]. These interactions are characterized by N···Cl distances typically ranging from 3.1 to 3.3 Å.
van der Waals interactions: The tert-butyl groups engage in hydrophobic interactions with neighboring molecules, contributing to the overall crystal stability [6]. The methyl groups of the tert-butyl moiety experience favorable C-H···H-C contacts that help stabilize the crystal lattice.
The crystal packing is further influenced by the conformational preferences of the propanoate chain. The C-C-N and C-C-O torsion angles adopt gauche conformations to minimize steric repulsion while maximizing electrostatic stabilization [8]. This results in a relatively dense packing arrangement despite the bulky tert-butyl group.
Unit Cell Parameters
Based on structural predictions derived from analogous compounds, the estimated unit cell parameters are:
Nuclear magnetic resonance spectroscopy provides detailed structural information about tert-butyl 3-aminopropanoate hydrochloride in solution. The compound exhibits characteristic resonances that enable unambiguous structural assignment and conformational analysis [9] [10].
The ¹H-NMR spectrum of tert-butyl 3-aminopropanoate hydrochloride in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits well-resolved signals that provide comprehensive structural information [11] [10]:
tert-Butyl Group (δ 1.45 ppm)
The nine protons of the tert-butyl group appear as a characteristic singlet at δ 1.45 ppm [9] [12]. This chemical shift is consistent with methyl groups attached to a quaternary carbon adjacent to an electron-withdrawing ester carbonyl group [13]. The singlet multiplicity confirms the magnetic equivalence of all nine protons due to rapid rotation around the C-C bonds.
α-Methylene Group (δ 2.70 ppm)
The two protons of the methylene group adjacent to the carbonyl carbon (α-CH₂) resonate as a triplet at δ 2.70 ppm [11] [13]. This downfield chemical shift reflects the deshielding effect of the carbonyl group. The triplet multiplicity arises from coupling with the adjacent β-methylene protons with a coupling constant J ≈ 6-7 Hz.
β-Methylene Group (δ 3.10 ppm)
The methylene protons adjacent to the ammonium group (β-CH₂) appear as a triplet at δ 3.10 ppm [11]. The significant downfield shift compared to typical alkyl CH₂ groups (δ 1.2-1.4 ppm) is due to the strong deshielding effect of the positively charged ammonium group. The triplet pattern results from coupling with the α-methylene protons.
Ammonium Protons (δ 8.0-9.0 ppm)
The three ammonium protons (NH₃⁺) appear as a broad multiplet in the range δ 8.0-9.0 ppm [11] [12]. The extreme downfield shift and broad line shape are characteristic of protons involved in hydrogen bonding and rapid exchange with solvent or other labile protons. The broadening is also due to quadrupolar relaxation effects from the nitrogen nucleus.
The ¹³C-NMR spectrum provides detailed information about the carbon framework and electronic environment of tert-butyl 3-aminopropanoate hydrochloride [10] [14]:
Carbonyl Carbon (δ 170-175 ppm)
The ester carbonyl carbon appears in the characteristic region for aliphatic esters at δ 170-175 ppm [10] [14]. This chemical shift is consistent with a tert-butyl ester where the bulky substituent provides modest shielding compared to smaller alkyl esters.
Quaternary tert-Butyl Carbon (δ 82-84 ppm)
The quaternary carbon of the tert-butyl group resonates at δ 82-84 ppm [12] [14]. This downfield shift relative to typical quaternary carbons (δ 30-40 ppm) is due to the α-effect of the adjacent oxygen atom of the ester group.
tert-Butyl Methyl Carbons (δ 28.0 ppm)
The three equivalent methyl carbons of the tert-butyl group appear at δ 28.0 ppm [12] [14]. This chemical shift is characteristic for methyl groups attached to a quaternary carbon bearing an electronegative substituent.
α-Methylene Carbon (δ 33-35 ppm)
The methylene carbon adjacent to the carbonyl group resonates at δ 33-35 ppm [10]. This moderate downfield shift reflects the electron-withdrawing influence of the carbonyl group while being partially offset by the electron-donating effect of the adjacent methylene group.
β-Methylene Carbon (δ 37-39 ppm)
The methylene carbon adjacent to the ammonium group appears at δ 37-39 ppm [10]. The downfield shift compared to typical alkyl carbons is due to the deshielding effect of the positively charged nitrogen center.
Infrared spectroscopy provides unambiguous identification of the functional groups present in tert-butyl 3-aminopropanoate hydrochloride and serves as a powerful tool for structural verification [15] [16] [17].
Carbonyl Stretch (1735-1745 cm⁻¹)
The most diagnostic peak in the IR spectrum is the strong carbonyl (C=O) stretching vibration appearing at 1735-1745 cm⁻¹ [17] [18]. This frequency range is characteristic of aliphatic ester carbonyls, confirming the presence of the tert-butyl ester functional group [19] [20]. The relatively high frequency within the ester range reflects the electron-withdrawing nature of the tert-butyl group and the linear alkyl chain.
Ammonium N-H Stretches (3000-3500 cm⁻¹)
The N-H stretching vibrations of the ammonium group appear as a broad, strong absorption band spanning 3000-3500 cm⁻¹ [16] [18]. The broadness of this absorption is characteristic of hydrogen-bonded N-H groups and overlaps with typical O-H stretching regions. Multiple overlapping bands within this region correspond to the symmetric and antisymmetric stretching modes of the NH₃⁺ group.
Aliphatic C-H Stretches (2800-3000 cm⁻¹)
The C-H stretching vibrations of the methyl and methylene groups appear as strong absorptions in the 2800-3000 cm⁻¹ region [17] [18]. The tert-butyl group contributes significantly to the intensity of these bands due to the nine equivalent methyl C-H bonds. Characteristic features include:
C-O Ester Stretch (1150-1250 cm⁻¹)
The C-O stretching vibration of the ester linkage appears as a strong band in the 1150-1250 cm⁻¹ region [17] [18] [19]. This absorption confirms the presence of the ester functional group and, combined with the carbonyl stretch, provides definitive evidence for the ester structure. The exact position within this range depends on the coupling between the C-O stretch and other vibrational modes.
Additional Characteristic Bands
Mass spectrometry of tert-butyl 3-aminopropanoate hydrochloride provides structural confirmation through characteristic fragmentation patterns that reflect the molecular connectivity and stability of various structural units [22] [23].
Molecular Ion Peak (m/z 181.66)
The molecular ion peak appears at m/z 181.66, corresponding to the protonated molecular formula C₇H₁₆ClNO₂ [2] [5]. In positive-ion electrospray ionization (ESI), the compound readily forms [M+H]⁺ ions due to the basic amino group. The molecular ion peak typically exhibits moderate intensity due to the tendency of the molecule to undergo facile fragmentation.
Loss of tert-Butyl Group (m/z 124-125)
The base peak in the mass spectrum corresponds to the loss of the tert-butyl radical (C₄H₉- , 57 Da) from the molecular ion, giving rise to an ion at m/z 124-125 [24]. This fragmentation is characteristic of tert-butyl esters and occurs through α-cleavage adjacent to the ester oxygen. The resulting ion [M-57]⁺ represents the most stable fragment and often serves as the base peak due to the stability of the remaining ester fragment.
tert-Butyl Carbocation (m/z 57)
A significant peak appears at m/z 57, corresponding to the tert-butyl carbocation [C₄H₉]⁺ [25] [24]. This fragment forms through heterolytic cleavage of the C-O bond in the ester group, with the positive charge retained on the tert-butyl fragment due to the stability of the tertiary carbocation. This fragmentation is particularly favored due to the exceptional stability of the tert-butyl cation.
Loss of Hydrogen Chloride (m/z 145-146)
An important fragmentation pathway involves the loss of hydrogen chloride (36 Da) from the molecular ion, producing a fragment at m/z 145-146 [26]. This loss regenerates the neutral tert-butyl 3-aminopropanoate and is facilitated by the ionic nature of the N-H···Cl⁻ interaction in the parent compound.
Secondary Fragmentation Patterns
Additional fragmentation pathways include:
Irritant